2-[(Piperidin-4-yl)amino]cyclohexan-1-ol
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Overview
Description
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol is a compound that features a piperidine ring attached to a cyclohexanol moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Action Environment
Environmental factors can significantly impact the action of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)amino]cyclohexan-1-ol typically involves the reaction of piperidine derivatives with cyclohexanone under reductive amination conditions. This process can be catalyzed by various agents such as sodium cyanoborohydride or hydrogenation catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow reactions, which allow for the efficient and scalable synthesis of piperidine derivatives. These methods can include the use of Grignard reagents and other organometallic compounds to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form various amines and alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce secondary amines .
Scientific Research Applications
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Known for its antiproliferative effects on cancer cells.
Uniqueness
2-[(Piperidin-4-yl)amino]cyclohexan-1-ol is unique due to its specific structure, which combines the piperidine ring with a cyclohexanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(piperidin-4-ylamino)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h9-14H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNARILAXECBSHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CCNCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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